1,4-Piperazinedicarboxamide
Overview
Description
1,4-Piperazinedicarboxamide is a chemical compound with the molecular formula C6H12N4O2 . It has a molecular weight of 172.185 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1,4-Piperazinedicarboxamide, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Piperazinedicarboxamide consists of 6 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .
Scientific Research Applications
Antibacterial and Antiviral Properties : 1,4-Disubstituted piperazines exhibit antibacterial activities against resistant strains of Staphylococcus aureus and function as antagonist-based HIV-1 entry inhibitors (Shroff et al., 2022).
Antitumor Activities : Certain derivatives of 1,4-Piperazinedicarboxamide have shown anti-tumor activities against various tumor cells, suggesting potential in cancer treatment (Guo et al., 2001).
Cancer Research : A specific compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, demonstrates potent anti-growth activity in drug-resistant cancer cells and induces apoptosis by downregulating Bcl-2 protein levels (Lee et al., 2013).
Allergic Rhinitis Treatment : 1,4-Disubstituted piperazine derivative has been indicated for the treatment of inflammatory diseases, particularly allergic rhinitis (Norman, 2007).
Pharmacological Properties : N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, including compounds with piperazine substituents, have been found to have significant pharmacological activity, with some derivatives showing low toxicity and high pharmacological activity (Śladowska et al., 1995).
Antimycobacterial Activity : Derivatives of 1,4-Piperazinedicarboxamide have been synthesized and evaluated for their antimycobacterial activity, demonstrating promising leads for drug development (Eynde et al., 2003).
Biopharmaceutical Applications : Piperazine compounds have been studied for their antimicrobial and antioxidant properties, indicating their potential as biopharmaceutical materials (Saroha et al., 2020).
Peripheral Nervous System Cell Culturing : Poly(amidoamine) hydrogels derived from 1,4-bis(acryloyl)piperazine are suitable for culturing peripheral nervous system cells, indicating their potential use in nerve regeneration (Mauro et al., 2013).
properties
IUPAC Name |
piperazine-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHBOEVHUVZABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293041 | |
Record name | 1,4-Piperazinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Piperazinedicarboxamide | |
CAS RN |
10581-05-2 | |
Record name | 1,4-Piperazinedicarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Piperazinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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